7-Deoxyloganetic acid
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Overview
Description
7-deoxyloganetic acid is an iridoid monoterpenoid that is 1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid substituted at positions 1 and 7 by hydroxy and methyl groups respectively; the aglycone of 7-deoxyloganic acid. It has a role as a plant metabolite. It is an iridoid monoterpenoid, a cyclopentapyran and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a 7-deoxyloganetate.
Scientific Research Applications
Role in Iridoid Biosynthesis
7-Deoxyloganetic acid is integral in the biosynthesis of iridoids, specifically in the formation of monoterpenoid indole alkaloids (MIAs) and quinoline alkaloids. A study by Salim et al. (2014) identified the 7-deoxyloganetic acid synthase enzyme, which catalyzes a key three-step oxidation process in the Catharanthus roseus plant. This process is crucial for the formation of the carboxyl group in 7-deoxyloganetic acid, impacting the levels of secologanin and major MIAs such as catharanthine and vindoline.
Biosynthetic Pathway Clarification
Further research, including work by Miettinen et al. (2014), has contributed to understanding the (seco)iridoid biosynthesis pathway in Catharanthus roseus. This includes the molecular and biochemical characterization of enzymes like 7-deoxyloganetic acid synthase, which are essential for the biosynthesis of MIAs.
Iridoid 1-O-Glucosylation Activity
The enzyme activities related to iridoid 1-O-glucosylation have been studied in various plants. A study by Yamamoto et al. (2002) found that crude cell-free extracts from Lonicera japonica cell cultures could glucosylate 7-deoxyloganetic acid, indicating its role in the biosynthesis of loganin. This study suggests the presence of a biosynthetic pathway involving 7-deoxyloganetic acid glucosylation to form 7-deoxyloganic acid, leading to loganin production.
Involvement in Antistaphylococcal Activity
In a different context, research by Zhang et al. (2017) explored the synthesis of dehydroabietic acid derivatives, which have significant antibacterial activity against Staphylococcus aureus. Although not directly about 7-deoxyloganetic acid, this study involves related compounds and illustrates the potential for similar compounds to have medical applications.
properties
Product Name |
7-Deoxyloganetic acid |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(1R,4aS,7S,7aR)-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C10H14O4/c1-5-2-3-6-7(9(11)12)4-14-10(13)8(5)6/h4-6,8,10,13H,2-3H2,1H3,(H,11,12)/t5-,6+,8+,10+/m0/s1 |
InChI Key |
DKGYTSKPMLWLEI-FIZOKRMRSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O |
Canonical SMILES |
CC1CCC2C1C(OC=C2C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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